molecular formula C21H25N3O2S2 B2705748 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252911-32-2

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2705748
CAS No.: 1252911-32-2
M. Wt: 415.57
InChI Key: YHVFYRNPXVHHLW-UHFFFAOYSA-N
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Description

2-({3-Butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound with the CAS Number 1252911-32-2 and a molecular formula of C21H25N3O2S2 . It has a molecular weight of approximately 415.57 g/mol . The compound features a thieno[3,2-d]pyrimidin-4-one core, a common scaffold in medicinal chemistry, which is substituted at the 2-position with a sulfanylacetamide linker that connects to a 2,4,6-trimethylphenyl (mesityl) group . This chemical is offered for research and development purposes and is available in various quantities to suit project needs, with options including 5mg, 10mg, and up to 40mg . As a member of the thienopyrimidine family, which has documented relevance in the investigation of inflammatory diseases, this core structure provides a valuable building block for chemical biology and drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please note that the specific biological activities, mechanisms of action, and full research applications for this particular analog are not fully detailed in the available literature and warrant further investigation by qualified researchers.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-5-6-8-24-20(26)19-16(7-9-27-19)22-21(24)28-12-17(25)23-18-14(3)10-13(2)11-15(18)4/h7,9-11H,5-6,8,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVFYRNPXVHHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl and oxo groups. The final steps involve the formation of the sulfanyl-acetamide linkage and the attachment of the trimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide showed effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for selected compounds is summarized in the table below:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
4aE. coli32 µg/mL
5cS. aureus16 µg/mL
5gM. tuberculosis64 µg/mL

These results suggest that modifications in the compound's structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties
Thieno[3,2-d]pyrimidine derivatives have also been assessed for their antioxidant capabilities. A study highlighted the protective effects of similar compounds against oxidative stress in erythrocytes exposed to toxic agents. The treated groups exhibited significantly reduced morphological alterations compared to control groups, indicating potential applications in combating oxidative damage.

Cancer Research

The thieno[3,2-d]pyrimidine core structure has been linked to anticancer activity in various studies. Compounds with this framework have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer types. Research into the specific mechanisms of action is ongoing, with initial findings suggesting that these compounds may interfere with cell cycle regulation and promote programmed cell death pathways.

Materials Science

Beyond biological applications, compounds like this compound are being explored for their potential use in materials science. The unique chemical properties of thieno[3,2-d]pyrimidines may allow for the development of new polymers or coatings with enhanced durability and resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

In a clinical study assessing the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives, several compounds were evaluated against a panel of bacterial pathogens. The results indicated that certain modifications significantly increased antibacterial potency compared to standard antibiotics.

Case Study 2: Antioxidant Activity

A laboratory study investigated the antioxidant effects of various thieno[3,2-d]pyrimidine derivatives on human erythrocytes subjected to oxidative stress. The findings revealed that these compounds could effectively mitigate oxidative damage and preserve cell integrity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structurally related compounds, highlighting key differences in substituents, molecular weights, and reported activities:

Compound Name (Source) Structural Features Molecular Weight (g/mol) Biological Activity/Properties Evidence ID
Target Compound 3-butyl-thieno[3,2-d]pyrimidin-4-one, N-(2,4,6-trimethylphenyl)acetamide Not reported Not reported -
N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide 3-methyl, 7-phenyl-thienopyrimidinone, N-(4-butylphenyl) 463.61 Not reported
2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine core, N-(4-methylpyridinyl) ~308.14 (calculated) Intermediate for bioactive molecules
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Pyrimidine core, N-(2-chlorophenyl) ~323.83 (calculated) Synthetic precursor for active molecules
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diaminopyrimidine core, N-(4-chlorophenyl) 367.85 Crystallographic stability studies
TMPA (N-(2,4,6-trimethylphenyl)acetamide) Simple acetamide with trimethylphenyl group 191.27 Crystallographic data (monoclinic system)
IWP2 Benzothiazolyl-tetrahydrothienopyrimidine, WNT inhibitor Not reported Suppresses WNT secretion

Substituent Effects on Molecular Properties

Thienopyrimidine vs. Pyrimidine Cores: Thienopyrimidine derivatives (e.g., target compound, ) exhibit enhanced aromaticity and steric bulk compared to pyrimidine analogs (e.g., ). This may influence binding affinity to hydrophobic enzyme pockets.

Acetamide Substituents: N-(2,4,6-trimethylphenyl) in the target compound introduces steric hindrance and electron-donating methyl groups, contrasting with N-(4-chlorophenyl) () or N-(4-methylpyridinyl) (), which feature electron-withdrawing or polar moieties.

Sulfanyl Linker :

  • The -S- bridge in the target compound and analogs () may facilitate redox interactions or serve as a hydrogen-bond acceptor, as seen in pyrimidine sulfanyl derivatives ().

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action supported by various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thieno[3,2-d]pyrimidine core, a butyl group, and an acetamide moiety. Its molecular formula is C21H25N3O2S2C_{21}H_{25}N_{3}O_{2}S_{2} with a molecular weight of approximately 415.6 g/mol. The IUPAC name for this compound is 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide .

PropertyValue
Molecular FormulaC21H25N3O2S2
Molecular Weight415.6 g/mol
IUPAC Name2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
InChI KeyRMNYIOIQFUDBRS-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities including:

  • Enzyme Inhibition : Many thienopyrimidines have been studied for their ability to inhibit various enzymes involved in disease processes. For instance, some derivatives have shown significant inhibitory effects on IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory responses .
  • Anticancer Properties : Thienopyrimidine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications in the chemical structure can enhance their potency against specific types of cancer .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties due to its ability to modulate pathways involved in inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Enzyme Inhibition Studies

A study focusing on IRAK4 inhibitors highlighted the potential of thienopyrimidine derivatives in reducing inflammatory responses. The compound demonstrated effective inhibition with IC50 values indicating strong binding affinity to the target enzyme .

Anticancer Activity

In vitro assays have shown that derivatives of thienopyrimidines can induce apoptosis in cancer cells. For example, compounds similar to this compound were tested against breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity .

Mechanistic Insights

Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. These studies often reveal critical hydrogen bonding and hydrophobic interactions that contribute to the observed biological activities .

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine-2-thiol with chloroacetyl chloride to introduce the sulfanyl-acetamide backbone.
  • Step 2: Coupling with 2,4,6-trimethylaniline via nucleophilic substitution under reflux in ethanol or DMF.
  • Purification: Chromatography (silica gel) or recrystallization from acetone-chloroform mixtures to achieve >95% purity .
    Key Considerations: Reaction temperature (70–80°C) and solvent choice (polar aprotic solvents enhance yield) are critical .

Basic: What analytical techniques are used for structural confirmation?

Answer:

  • X-ray crystallography resolves the 3D structure, particularly for verifying the thienopyrimidine core and acetamide conformation. Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å) are common for related analogs .
  • NMR : 1^1H and 13^13C spectra confirm substituent integration (e.g., butyl chain protons at δ 0.8–1.5 ppm; aromatic protons from trimethylphenyl at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 510.38 for a brominated analog) .

Advanced: How can computational modeling optimize synthesis or activity?

Answer:

  • Reaction path search : Quantum chemical calculations (DFT) predict energy barriers for intermediates, guiding solvent/catalyst selection .
  • Docking studies : Molecular dynamics simulations assess binding affinity to target enzymes (e.g., kinase inhibition) by analyzing sulfanyl-acetamide interactions with active sites .
    Example : For analogs, ICReDD’s computational-experimental feedback loop reduced optimization time by 40% .

Advanced: How to resolve discrepancies in crystallographic data?

Answer:

  • Database cross-referencing : Compare with CSD entries (e.g., Cambridge Structural Database) for similar thienopyrimidine derivatives. For example, pyrimidine ring inclination angles vary (42–67°) due to intramolecular H-bonding differences .
  • Refinement software : Use SHELXL2016 with multi-scan absorption corrections to address thermal parameter mismatches .
    Case study : Discrepancies in unit cell volumes (e.g., 2748.9 ų vs. 2650 ų for chlorophenyl analogs) were resolved via twin refinement .

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence polarization to measure IC₅₀ values.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
    Note : Biological data must be validated via triplicate runs with positive controls (e.g., doxorubicin) .

Advanced: How to address low yield in the final coupling step?

Answer:

  • Solvent optimization : Replace ethanol with DMF to reduce steric hindrance from the trimethylphenyl group .
  • Catalyst screening : Palladium/copper systems (e.g., Pd(OAc)₂/CuI) improve coupling efficiency for sulfur-containing analogs .
  • Real-time monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate conversion .

Advanced: How to assess stability under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks.
  • Analytical tools :
    • HPLC : Detect degradation products (e.g., hydrolyzed acetamide or oxidized thiol).
    • DSC : Monitor thermal decomposition peaks (e.g., endothermic events >200°C) .
      Recommendation : Store in amber vials at -20°C under argon to prevent thiol oxidation .

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